molecular formula C5H3N5O6 B14175548 2,4,6-Trinitropyridin-3-amine CAS No. 920502-82-5

2,4,6-Trinitropyridin-3-amine

Cat. No.: B14175548
CAS No.: 920502-82-5
M. Wt: 229.11 g/mol
InChI Key: JOGGTHCHVPUQLV-UHFFFAOYSA-N
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Description

2,4,6-Trinitropyridin-3-amine is a chemical compound known for its unique structure and properties. It belongs to the class of nitropyridines, which are pyridine derivatives substituted with nitro groups. The presence of three nitro groups at positions 2, 4, and 6, along with an amine group at position 3, gives this compound distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitropyridin-3-amine typically involves the nitration of pyridine derivatives. One common method is the nitration of pyridine with nitric acid in the presence of sulfuric acid. This process introduces nitro groups at the desired positions on the pyridine ring . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow systems are often employed to ensure efficient mixing and heat transfer, minimizing the risk of side reactions and improving overall yield . The use of microreaction technology has also been explored to enhance the safety and efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

2,4,6-Trinitropyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trinitropyridin-3-amine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving oxidative stress, DNA damage, and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trinitropyridin-3-amine is unique due to the presence of both nitro and amine groups on a pyridine ring.

Properties

CAS No.

920502-82-5

Molecular Formula

C5H3N5O6

Molecular Weight

229.11 g/mol

IUPAC Name

2,4,6-trinitropyridin-3-amine

InChI

InChI=1S/C5H3N5O6/c6-4-2(8(11)12)1-3(9(13)14)7-5(4)10(15)16/h1H,6H2

InChI Key

JOGGTHCHVPUQLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

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